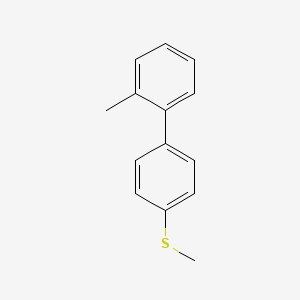
(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide is a copper-based organometallic compound with the molecular formula C19H33CuN2O. It is known for its unique structure, which includes a copper(I) center coordinated to a (1,3-dicyclohexylimidazol-2-ylidene) ligand and a tert-butoxide group.
Preparation Methods
The synthesis of (1,3-dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide typically involves the reaction of copper(I) tert-butoxide with (1,3-dicyclohexylimidazol-2-ylidene) ligands. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) center. The process can be summarized as follows:
Preparation of (1,3-dicyclohexylimidazol-2-ylidene) ligand: This ligand is synthesized by reacting 1,3-dicyclohexylimidazolium chloride with a strong base such as potassium tert-butoxide.
Formation of this compound: The (1,3-dicyclohexylimidazol-2-ylidene) ligand is then reacted with copper(I) tert-butoxide in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere.
Chemical Reactions Analysis
(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide is known to participate in various types of chemical reactions, including:
Oxidation: The copper(I) center can undergo oxidation to copper(II) under certain conditions.
Substitution: The tert-butoxide group can be substituted with other ligands, depending on the reaction conditions and reagents used.
Catalytic Reactions: This compound is often used as a catalyst in organic synthesis, particularly in cross-coupling reactions and C-H activation processes.
Common reagents used in these reactions include oxidizing agents, nucleophiles, and electrophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic transformations, such as cross-coupling reactions, C-H activation, and polymerization processes.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Its catalytic properties are being investigated for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1,3-dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide primarily involves the coordination of the copper(I) center to the (1,3-dicyclohexylimidazol-2-ylidene) ligand and the tert-butoxide group. This coordination facilitates various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
(1,3-Dicyclohexylimidazol-2-ylidene)copper(I) tert-butoxide can be compared with other similar compounds, such as:
(1,3-Dimesitylimidazol-2-ylidene)copper(I) tert-butoxide: Similar structure but with mesityl groups instead of cyclohexyl groups.
(1,3-Dicyclohexylimidazol-2-ylidene)gold(I) chloride: Similar ligand but with a gold(I) center and chloride instead of tert-butoxide.
(1,3-Dicyclohexylimidazol-2-ylidene)silver(I) acetate: Similar ligand but with a silver(I) center and acetate instead of tert-butoxide.
The uniqueness of this compound lies in its specific combination of ligands and metal center, which imparts distinct catalytic properties and reactivity.
Properties
Molecular Formula |
C19H34CuN2O |
|---|---|
Molecular Weight |
370.0 g/mol |
IUPAC Name |
(1,3-dicyclohexylimidazol-2-ylidene)copper;2-methylpropan-2-ol |
InChI |
InChI=1S/C15H24N2.C4H10O.Cu/c1-3-7-14(8-4-1)16-11-12-17(13-16)15-9-5-2-6-10-15;1-4(2,3)5;/h11-12,14-15H,1-10H2;5H,1-3H3; |
InChI Key |
MFBHMJBBTLYPSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)O.C1CCC(CC1)N2C=CN(C2=[Cu])C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


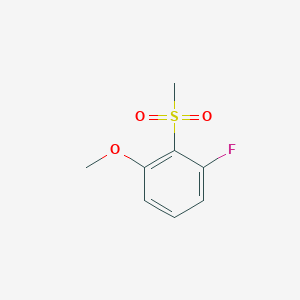
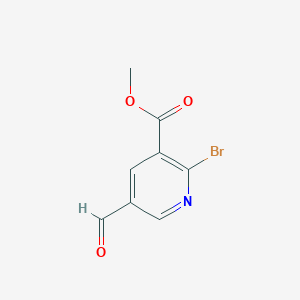


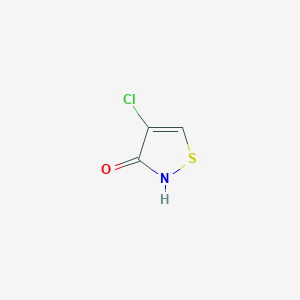
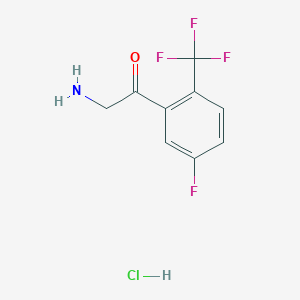
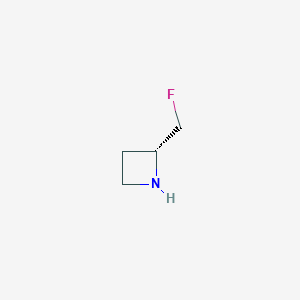
![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid](/img/structure/B12852242.png)
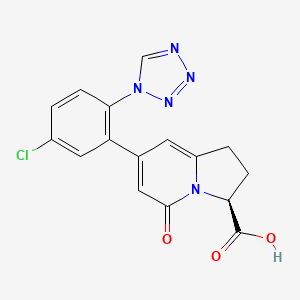
![Ethyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B12852247.png)
![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)
![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)
